molecular formula C8H8ClNO3 B13653772 2-Amino-3-chloro-5-methoxybenzoic acid

2-Amino-3-chloro-5-methoxybenzoic acid

Cat. No.: B13653772
M. Wt: 201.61 g/mol
InChI Key: HKVMBRDTZCRWJU-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and a methoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloro-5-methoxybenzoic acid typically involves the chlorination of 2-amino-5-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Amines, thiols, or other substituted benzoic acids.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds or substituted benzoic acids.

Scientific Research Applications

2-Amino-3-chloro-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-chloro-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and methoxy groups allows for diverse interactions with molecular targets, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methoxybenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 2-Amino-3-methyl-5-chlorobenzoic acid
  • 3-Amino-5-methoxybenzoic acid

Comparison: 2-Amino-3-chloro-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interactionsSimilarly, the presence of the methoxy group distinguishes it from 2-amino-5-methoxybenzoic acid, affecting its solubility and reactivity .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-amino-3-chloro-5-methoxybenzoic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

HKVMBRDTZCRWJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N)C(=O)O

Origin of Product

United States

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